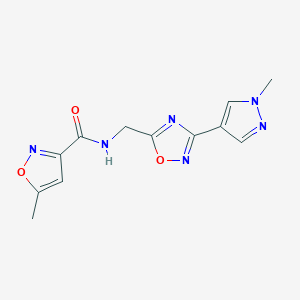
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a synthetic compound characterized by its intricate molecular structure. Known for its unique combination of isoxazole, oxadiazole, and pyrazole rings, this compound has sparked interest in various fields of research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide typically involves the sequential assembly of its distinct rings. The process might start with the formation of the pyrazole ring, followed by the oxadiazole ring and finally integrating these with the isoxazole framework. The key steps often include:
Condensation reactions: to form the core rings.
Methylation reactions: to introduce the methyl groups.
Amidation: to attach the carboxamide group.
Industrial Production Methods
Industrial synthesis methods are optimized for scalability and cost-efficiency. These methods often employ automated systems to carry out the reactions under controlled conditions, ensuring high yield and purity. Continuous flow synthesis and microwave-assisted synthesis are potential techniques utilized to enhance efficiency and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may target the oxadiazole ring, converting it to its reduced form.
Substitution: : Halogenation and nitration are common substitution reactions that can modify the aromatic rings within the compound.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: : Chlorine (Cl2), bromine (Br2), nitronium ion (NO2+).
Major Products
Oxidized forms include derivatives with hydroxyl groups or ketones.
Reduced forms might feature amine or hydroxyl groups.
Substituted products could have halogen atoms or nitro groups replacing hydrogen atoms on the aromatic rings.
科学的研究の応用
The compound has diverse applications in several research areas:
Chemistry: : Utilized as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, displaying antimicrobial, antifungal, and anticancer activities.
Medicine: : Explored as a lead compound for drug development due to its potential therapeutic properties.
Industry: : Used in the development of specialty chemicals and materials, such as novel polymers and agrochemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and DNA molecules.
Pathways: : Can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, affecting gene expression.
類似化合物との比較
Uniqueness
Compared to other compounds with similar functional groups, 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide stands out due to the specific arrangement and combination of its rings, imparting unique physicochemical properties and biological activities.
Similar Compounds
1,2,4-oxadiazole derivatives: : Similar in structure but differ in the substitution pattern and ring fusion.
Isoxazole derivatives: : Share the isoxazole ring but vary in the other substituents and functional groups.
Pyrazole derivatives: : Contain the pyrazole ring, yet differ in their additional rings and substituents.
特性
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-3-9(16-20-7)12(19)13-5-10-15-11(17-21-10)8-4-14-18(2)6-8/h3-4,6H,5H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASICGQNTLAOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













